Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a carboxylate group, and a thioxo group. It also contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinazoline ring, followed by the introduction of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinazoline ring and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
One significant area of research involves the synthesis and evaluation of quinazolinone derivatives for their antibacterial activities. A study by Cooper et al. (1990) on the synthesis and antibacterial activities of quinolones with heterocyclic substituents at the 7-position demonstrated that these compounds exhibit greater in vitro antibacterial activity against Gram-positive organisms than Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990). Another study by Marsham et al. (1991) on quinazoline antifolate thymidylate synthase inhibitors highlighted the modifications in the heterocyclic benzoyl ring and their implications for antimicrobial efficacy (Marsham, Hughes, Jackman, Hayter, Oldfield, Wardleworth, Bishop, O'Connor, & Calvert, 1991).
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
946241-45-8 |
---|---|
Molecular Formula |
C21H20FN3O4S |
Molecular Weight |
429.47 |
IUPAC Name |
methyl 3-[4-[(4-fluorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H20FN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30) |
InChI Key |
KGIKTQGWZPNVOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
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